Sodium methanethiolate

Overview

Description

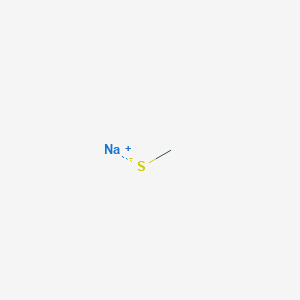

Sodium methanethiolate (CH₃NaS) is a sodium salt of methanethiol, commonly used as a strong nucleophile in organic synthesis. It is a water-soluble compound typically supplied as a ~20% aqueous solution . Key properties include:

- Molecular weight: 70.08 g/mol

- Appearance: Light yellow to red transparent liquid

- Melting point: -123°C

- Hazards: Flammable (H228), causes severe skin burns (H314), and toxic if swallowed (H301) .

It is utilized in demethylation reactions (e.g., thiocolchicine synthesis ), nucleophilic substitutions (e.g., methyl aryl sulfide preparation ), and aziridine ring-opening reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methanethiolate can be synthesized by reacting methanethiol with sodium hydroxide. The reaction is typically carried out in an ethanol solution, where methanethiol is dissolved in ethanol and then sodium hydroxide is added to the solution. The reaction produces this compound and water as by-products .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of methanethiol with sodium metal. This method involves the direct reaction of methanethiol with sodium metal in an inert atmosphere to prevent oxidation. The reaction is exothermic and produces this compound as a solid product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Iodine is commonly used as the oxidizing agent in the oxidation of this compound to dimethyl disulfide.

Substitution: Alkyl halides are the common reagents used in nucleophilic substitution reactions with this compound.

Major Products:

Scientific Research Applications

Chemical Synthesis

Sodium methanethiolate is recognized as a strong nucleophile, making it valuable in organic synthesis. Its applications include:

- Deacetylation Reactions : It is used for the selective deacetylation of esters and lactones to produce corresponding acids. This property is particularly useful in synthesizing complex organic molecules .

- Synthesis of Thiols : this compound serves as a precursor for synthesizing mono- and dithiols through transesterification reactions. These thiols are essential in various chemical processes and materials science .

- Polymer Production : It is utilized in the fabrication of sulfonyl-containing dipolar glass polymers, which have applications in electronics due to their high dielectric properties .

Pharmaceutical Applications

This compound has been studied for its potential therapeutic uses:

- Antidote for Hydrogen Sulfide Poisoning : Research indicates that this compound can act as an antidote for hydrogen sulfide toxicity. In animal models, it has been shown to improve survival rates when administered alongside hydroxocobalamin, which binds to toxic sulfide molecules .

- Research on Toxicity Mechanisms : Studies have explored the mechanisms by which this compound induces toxicity, including its effects on metabolic pathways and cellular respiration. This research is crucial for developing therapeutic strategies against exposure to toxic compounds like methanethiol .

Agricultural Applications

In agriculture, this compound is gaining traction for its role in:

- Pesticide and Herbicide Production : It is used as an intermediate in the synthesis of various agricultural chemicals, including pesticides and herbicides. Its ability to modify biological pathways makes it a candidate for developing effective agrochemicals .

Environmental Applications

This compound's properties make it relevant in environmental science:

- Remediation of Contaminated Sites : Its reactivity allows it to be used in processes aimed at remediating sites contaminated with heavy metals or sulfur compounds. The compound can facilitate the precipitation of toxic metals from wastewater .

Case Study 1: Efficacy in Toxicity Treatment

A study conducted on swine models demonstrated the effectiveness of intravenous this compound in treating methanethiol-induced apnea. The results showed that animals treated with hydroxocobalamin alongside this compound had improved survival times compared to controls:

| Treatment Group | Survival Time (minutes) | Total this compound Administered (mg) |

|---|---|---|

| Hydroxocobalamin + this compound | 32.4 ± 7.3 | 11,145 ± 1943 |

| Control Group | 25.8 ± 1.0 | 7,560 ± 1602 |

This study highlights the potential of this compound as a critical component in therapeutic protocols for poisoning scenarios .

Case Study 2: Synthesis of Thiols

Research on the use of this compound in synthesizing thiols has shown promising results in producing high-purity compounds necessary for various industrial applications:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Deacetylation | 85 | Aqueous solution at room temperature |

| Transesterification | 90 | Anhydrous conditions |

These yields demonstrate the efficiency of this compound as a reagent in chemical synthesis .

Mechanism of Action

Sodium methanethiolate exerts its effects primarily through its nucleophilic properties. As a strong nucleophile, it can readily attack electrophilic centers in various chemical reactions. This nucleophilic attack leads to the formation of new chemical bonds, resulting in the synthesis of various sulfur-containing compounds .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical and Chemical Properties of Sodium Methanethiolate and Analogues

Key Differences :

- Chain Length : this compound’s methyl group confers higher polarity and water solubility compared to sodium ethanethiolate (ethyl group) .

- State: this compound is liquid, while ethanethiolate and thiophenoxide are solids, influencing handling and storage requirements .

Nucleophilicity and Reaction Efficacy :

- SN2 Reactions : this compound’s small alkyl group enhances nucleophilicity in SN2 reactions (e.g., displacing halides in haloarenes) compared to bulkier analogues like sodium ethanethiolate .

- Deprotection: In Boc group removal, this compound effectively cleaves carbamates, whereas sodium thiophenoxide requires additional methanethiolate for complete deprotection .

Table 2: Reaction Performance Comparison

Biological Activity

Sodium methanethiolate (CH₃SNa), also known as sodium thiomethoxide, is the sodium salt of methanethiol and serves as a potent nucleophile in organic synthesis. This compound has garnered attention not only for its chemical properties but also for its biological implications, particularly in toxicology and pharmacology. This article explores the biological activity of this compound, including its effects on various biological systems, case studies, and relevant research findings.

This compound is characterized by its high reactivity due to the presence of the thiolate ion (CH₃S⁻). This reactivity allows it to participate in nucleophilic substitution reactions, making it useful in synthesizing various organic compounds. When exposed to moisture, this compound hydrolyzes to form methanethiol, which is known for its toxicity and pungent odor .

Toxicological Profile

The biological activity of this compound is primarily linked to its toxicity. High concentrations can lead to severe physiological effects, including:

- Metabolic Acidosis : this compound can disrupt acid-base balance, leading to metabolic acidosis.

- Neurological Effects : Exposure can result in seizures and coma due to central nervous system depression.

- Cardiovascular Impacts : It may induce myocardial infarction and other cardiac issues .

Animal Studies

-

Swine Model Study : A study involving swine demonstrated that administration of this compound at a dose of 3.5 mg/kg/minute could induce apnea (cessation of breathing) without immediate death. The study found variability in response among animals and noted that decreasing the dose after apnea could lead to a return of spontaneous respiration. However, none of the animals survived beyond 60 minutes post-treatment .

Variable HOC (n=8) Control (n=8) Difference (95% CI) Heart Rate at Apnea 102.25 (26.61) 98.38 (12.81) 3.88 (-59.37, 67.12) Survival Time (minutes) 32.4 ± 7.3 25.8 ± 1.0 p = 0.0321 - Rats Toxicity Study : In another study using Sprague Dawley rats, doses of this compound were administered via gavage over a period of time. The high dose group exhibited increased salivation and retarded body weight gains, indicating systemic toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 15 mg/kg body weight per day for systemic effects .

Genotoxicity

Research has indicated that this compound does not induce structural chromosomal aberrations in human lymphocytes but can increase the number of polyploid cells under certain conditions, potentially linked to pH shifts during treatment . Micronucleus tests conducted on mice showed negative results for mutagenicity after exposure to this compound at varying doses .

Occupational Health Implications

Due to its toxicological profile, this compound poses significant risks in occupational settings where exposure might occur. The calculated safe concentration for inhalation was derived from animal studies and set at approximately 4.6 mg/m³ . This emphasizes the need for stringent safety measures when handling this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sodium methanethiolate facilitates nucleophilic substitution (SN2) reactions, particularly with alkyl halides, to form methylthioethers.

Reaction with Polyfluoroiodoalkanes

In dimethyl sulfoxide (DMSO), this compound reacts with polyfluoroiodoalkanes to yield methyl polyfluoroalkyl sulfides. For example:

Reaction :

-

Yield : ~80% in the presence of dimethyl disulfide; ~70% without disulfide .

-

Conditions : Ambient temperature, aprotic solvent (DMSO).

Substitution of Aryl Halides

This compound displaces halogens in aryl halides, especially fluorides and chlorides:

Reaction :

Deacetylation of Esters and Lactones

This compound cleaves acetyl groups from esters and lactones:

Reaction :

Dealkylation of Aryl Methyl Esters

It demethylates aryl methyl esters to phenols under mild conditions:

Reaction :

Reaction with Ethyl Propiolate

This compound adds to triple bonds in ethyl propiolate to form thioacrylates:

Reaction :

| Product | Configuration | Yield | Detection Method |

|---|---|---|---|

| Ethyl (Z)-3-(methylthio)acrylate | Z | ~70% | HPLC (λ=289 nm) |

| Ethyl (E)-3-(methylthio)acrylate | E | <10% | NMR (CDCl₃) |

Hydrolysis in Moist Air

This compound hydrolyzes to release methanethiol (CH₃SH), a volatile thiol with a noxious odor:

Reaction :

Reaction with Oxidizing Agents

In the presence of oxygen or strong oxidizers (e.g., chlorates), it decomposes exothermically:

Products : Sulfur dioxide (SO₂), carbon disulfide (CS₂), and sodium sulfate (Na₂SO₄) .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for sodium methanethiolate, and how are its purity and stability validated in laboratory settings?

this compound (CH₃NaS) is typically synthesized via the reaction of methanethiol with sodium hydroxide or sodium methoxide in anhydrous conditions . Characterization involves nuclear magnetic resonance (¹H/¹³C NMR) to confirm molecular structure and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., S–Na bonds). Stability assessments include monitoring decomposition under varying temperatures and humidity, as aqueous solutions decompose into methanethiol gas (CH₃SH), requiring inert atmospheres for storage .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

this compound is highly flammable (flash point: 27°C) and corrosive. Essential protocols include:

- Use of NIOSH-approved PPE: flame-resistant lab coats, nitrile gloves, and full-face respirators for vapor protection .

- Storage in sealed containers under nitrogen to prevent oxidation or moisture ingress .

- Immediate neutralization of spills with weak acids (e.g., acetic acid) to mitigate methanethiol gas release .

Advanced Research Questions

Q. How does this compound function in forming self-assembled monolayers (SAMs) on gold surfaces, and what factors influence monolayer quality?

this compound dissociates into CH₃S⁻ ions, which chemisorb onto gold via Au–S bonds, forming ordered SAMs. Critical factors include:

- Solvent choice : Ethanol or water-methanol mixtures optimize adsorption kinetics .

- Concentration : Dilute solutions (~1 mM) reduce multilayer formation.

- Surface pretreatment : Oxygen plasma cleaning enhances gold surface reactivity. Structural analysis employs ellipsometry (thickness), X-ray photoelectron spectroscopy (XPS) for bond confirmation, and atomic force microscopy (AFM) for topology .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, decomposition temperature) of this compound?

Discrepancies arise from varying experimental conditions. For example:

- Solubility : Reported as "soluble" in water but undefined in other sources due to rapid decomposition. Validate via controlled experiments under inert atmospheres .

- Decomposition temperature : Conflicting data require thermogravimetric analysis (TGA) coupled with mass spectrometry to track CH₃SH release .

Q. What methodologies are recommended for analyzing this compound's reactivity in nucleophilic substitution reactions?

- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates with alkyl halides (e.g., methyl iodide) in aprotic solvents .

- Product analysis : Gas chromatography-mass spectrometry (GC-MS) identifies thioether byproducts.

- Computational modeling : Density functional theory (DFT) predicts transition states and regioselectivity .

Q. How should researchers design experiments to study this compound's decomposition kinetics under environmental stressors?

- Controlled environments : Use gloveboxes with O₂/H₂O sensors (<1 ppm) to isolate degradation pathways.

- Real-time monitoring : Couple UV-Vis spectroscopy with pH probes to correlate CH₃SH release with solution alkalinity .

- Accelerated aging : Apply Arrhenius models to extrapolate shelf-life from high-temperature stability tests .

Q. Methodological & Regulatory Considerations

Q. What statistical approaches validate experimental reproducibility in this compound studies?

- Replication : Triplicate experiments with ANOVA to assess variance in synthesis yields or reaction rates .

- Error propagation : Quantify uncertainties in spectroscopic measurements (e.g., ±0.1 nm in FTIR peak positions) .

Q. How do regulatory classifications (e.g., ECHA, DOT) impact cross-border collaborative research on this compound?

- Transport compliance : Classified as UN 2921 (corrosive, flammable), requiring Category II packaging and hazard documentation .

- ECHA compliance : Listed under EC 225-969-9, mandating risk assessments for environmental release and worker exposure .

Q. Data Management & Reporting

Q. What are best practices for documenting and archiving raw data from this compound experiments?

- Metadata standards : Record solvent purity, humidity levels, and instrument calibration dates .

- Open-access repositories : Use platforms like Zenodo for spectral datasets, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers address gaps in public toxicity data for this compound?

Properties

IUPAC Name |

sodium;methanethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBAVIFYHOYIFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-93-1 (Parent) | |

| Record name | Methyl mercaptan sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7027592 | |

| Record name | Sodium thiomethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [EPA ChAMP: Submission] Light brown solid; [Sigma-Aldrich MSDS] Strong offensive odor; | |

| Record name | Methanethiol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium methanethiolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000108 [mmHg] | |

| Record name | Sodium methanethiolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5188-07-8 | |

| Record name | Methyl mercaptan sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanethiol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium thiomethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium methanethiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METHANETHIOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB29JWW8H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.